molecular formula C11H9NO5 B13407296 methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate

methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13407296
M. Wt: 235.19 g/mol
InChI Key: CGNIUSOFHAVXFC-UHFFFAOYSA-N
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Description

Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound belonging to the indene family Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring This particular compound is characterized by the presence of a nitro group at the 5-position, a keto group at the 3-position, and a carboxylate ester group at the 1-position

Preparation Methods

The synthesis of methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a suitable indene precursor followed by esterification and oxidation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like potassium permanganate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate can be compared with other indene derivatives, such as:

    Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate:

    Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate: The presence of additional methyl groups affects its steric properties and reactivity.

    1H-Indene, 2,3-dihydro-5-methyl-: This compound lacks the nitro and ester groups, resulting in different chemical behavior and applications.

Properties

IUPAC Name

methyl 5-nitro-3-oxo-1,2-dihydroindene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-17-11(14)9-5-10(13)8-4-6(12(15)16)2-3-7(8)9/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNIUSOFHAVXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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